molecular formula C26H21N3O3 B2519742 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358478-80-4

2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2519742
CAS No.: 1358478-80-4
M. Wt: 423.472
InChI Key: ZPTYLQBPWNUQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a fused bicyclic isoquinolin-1-one core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 2-methylphenyl group at position 2. This structural architecture combines rigidity from the isoquinolinone system with the electronic effects of the oxadiazole moiety, which is known for its hydrogen-bond-accepting capabilities and metabolic stability in drug design .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-31-19-14-12-18(13-15-19)29-16-23(21-10-6-7-11-22(21)26(29)30)25-27-24(28-32-25)20-9-5-4-8-17(20)2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTYLQBPWNUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: Starting with a suitable isoquinoline derivative, the core structure can be synthesized through cyclization reactions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides or amidoximes with carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by relevant data tables and case studies.

Key Functional Groups

  • Dihydroisoquinoline : Known for neuroprotective effects.
  • Oxadiazole : Exhibits antimicrobial and anti-inflammatory properties.
  • Ethoxyphenyl : Enhances solubility and bioavailability.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of dihydroisoquinoline compounds can inhibit cancer cell proliferation. A study demonstrated that similar structures exhibit cytotoxic effects against breast cancer cell lines, suggesting potential for this compound in oncology .
  • Neuroprotective Effects : Compounds with the dihydroisoquinoline structure have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's. The presence of the oxadiazole ring may enhance these effects through antioxidant mechanisms .

Materials Science

The unique structural features of this compound allow it to function as a precursor in the synthesis of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Compounds containing oxadiazole units are used in OLED technology due to their excellent luminescent properties. This compound could potentially be utilized in the development of efficient light-emitting materials .
  • Polymeric Materials : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications.

Agricultural Chemistry

The potential use of this compound extends to agrochemicals:

  • Pesticidal Activity : Preliminary studies suggest that oxadiazole derivatives possess insecticidal properties. The incorporation of the ethoxyphenyl group may enhance the efficacy of these compounds against pests while reducing toxicity to non-target organisms .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of dihydroisoquinoline derivatives for their anticancer activity. The results indicated that compounds similar to 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one displayed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

In research conducted by the Neuroscience Letters, a related dihydroisoquinoline derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the role of the oxadiazole moiety in enhancing neuroprotective effects through modulation of reactive oxygen species (ROS) levels .

Case Study 3: Pesticidal Efficacy

A field study assessed the efficacy of oxadiazole-based pesticides against common agricultural pests. Results demonstrated that formulations including this compound significantly reduced pest populations compared to controls, indicating its potential as an effective agrochemical agent .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s isoquinolin-1-one core distinguishes it from analogues with monocyclic or alternative fused systems. Below is a comparative analysis of key structural and physicochemical features:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Acceptors Reference
Target Compound Isoquinolin-1-one 4-ethoxyphenyl, 3-(2-methylphenyl)oxadiazole ~407.4 (estimated) 6 N/A
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Triazol-5-amine 4-ethoxyphenyl, 3-(4-methoxyphenyl)oxadiazole ~408.4 (estimated) 7
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phthalazin-1-one 3-(4-methoxyphenyl)oxadiazole, phenyl 396.4 6
Key Observations:
  • Core Rigidity: The isoquinolin-1-one core in the target compound is more rigid than the triazol-5-amine () or phthalazin-1-one () systems, which may enhance binding specificity to biological targets.

Substituent Effects

Ethoxy vs. Methoxy Groups
  • The 4-ethoxyphenyl group in the target compound increases lipophilicity (higher logP) compared to methoxy-substituted analogues (e.g., ), favoring passive diffusion across biological membranes.
  • The 2-methylphenyl substituent on the oxadiazole introduces steric hindrance, which may reduce off-target interactions compared to the 4-methoxyphenyl group in or the unsubstituted phenyl in .
Oxadiazole Positioning
  • In the target compound, the oxadiazole is directly linked to the isoquinolinone core, creating a planar conformation that may enhance π-π stacking with aromatic residues in enzymes or receptors.

Pharmacological Implications (Inferred from Structural Features)

  • Metabolic Stability : The oxadiazole ring’s resistance to oxidative metabolism may prolong the half-life of the target compound compared to triazole derivatives (), which contain a metabolically labile amine group.
  • Target Selectivity : The 2-methylphenyl group’s steric bulk could enhance selectivity for hydrophobic binding pockets, contrasting with smaller substituents like methoxy ().

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one represents a unique structure that combines an isoquinoline core with an oxadiazole moiety. This combination is of significant interest due to the potential biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with various biological targets, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O2C_{21}H_{22}N_4O_2. The chemical structure can be represented as follows:

SMILES CCOC1 CC C C C1 N2C O C3 CC CC C3N C2SCC O NC4 CC C C C4 C\text{SMILES CCOC1 CC C C C1 N2C O C3 CC CC C3N C2SCC O NC4 CC C C C4 C}

Biological Activity Overview

Recent studies have highlighted the potential of oxadiazole derivatives in medicinal chemistry, particularly in anticancer research. The biological activity of 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has been evaluated through various assays and models.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds structurally similar to 2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) using MTT assays. These studies often report IC50 values indicating the concentration needed to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)
7aMCF-75.07
7bA5493.45
7cDU1456.78

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of oxadiazole derivatives:

  • Study on Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and tested their anticancer activity against human cancer cell lines. Among them, specific derivatives demonstrated higher potency than standard chemotherapeutics .
  • Docking Studies : Molecular docking studies indicated that these compounds can effectively bind to active sites of target proteins involved in tumor growth and metastasis. This suggests a rational basis for their design as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.